Specific Scientific Field: Polymer Science
Summary of the Application: 4-Cyanophenyl acrylate (CPA), a novel acrylic monomer synthesized by reacting 4-cyanophenol with acryloyl chloride, was copolymerized with methyl methacrylate (MMA) to create a new type of copolymer .
Methods of Application or Experimental Procedures: The copolymers of CPA with MMA at different compositions were prepared by free radical solution polymerization at 70 ± 1 °C using benzoyl peroxide as an initiator . The copolymers were characterized by FT-IR, 1H-NMR and 13C-NMR spectroscopic techniques .
Results or Outcomes: The glass transition temperature of the copolymers increases with increases MMA content. The thermal stability of the copolymer increases with increases in mole fraction of CPA content in the copolymer .
Specific Scientific Field: Biochemistry
Summary of the Application: Ketoreductases were used to perform chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .
Methods of Application or Experimental Procedures: Ketoreductases ES-KRED-213 and KRED-P1-H01 were screened for their ability to perform the targeted biotransformation .
Results or Outcomes: ES-KRED-213 and KRED-P1-H01 were found to be the best ones for the targeted biotransformation .
Specific Scientific Field: Chemical Communications
Summary of the Application: Tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) displays intense mechano-enhanced electrogenerated chemiluminescence (ECL) and contrastingly mechano-chromic ECL .
Methods of Application or Experimental Procedures: The application of TCPPE as sensitive bi-functional mechanical force reporters is successfully performed in rewritable and optical-recording applications .
Results or Outcomes: TCPPE displays intense mechano-enhanced ECL (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic ECL (λECL,crystal = 478 nm, λECL,ground = 528 nm) .
Specific Scientific Field: Chemistry
Summary of the Application: Metal-Catalysed Transfer Hydrogenation of Ketones is a powerful and practical method for the reduction of ketones to produce the corresponding secondary alcohols, which are valuable building blocks in the pharmaceutical, perfume and agrochemical industries .
Methods of Application or Experimental Procedures: In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone .
Results or Outcomes: Optically active secondary alcohols are important building blocks in fine chemicals synthesis .
4-Cyanophenyl cyclohexyl ketone is an organic compound with the molecular formula C₁₄H₁₅NO and a molecular weight of approximately 213.28 g/mol. It is characterized as a yellow solid with a density of 1.1 g/cm³ and a boiling point of 380.4ºC at 760 mmHg . The compound features a cyclohexyl group attached to a ketone functional group, with a cyanophenyl substituent at the para position of the phenyl ring. This structure contributes to its unique chemical properties and potential applications in various fields.
The chemical reactivity of 4-cyanophenyl cyclohexyl ketone can be attributed to its functional groups. The ketone group can undergo nucleophilic addition reactions, while the cyanophenyl moiety can participate in electrophilic aromatic substitution reactions. Additionally, the compound may engage in reduction reactions, converting the ketone into an alcohol under appropriate conditions. These reactions are significant for synthesizing derivatives or modifying its properties for specific applications.
Research on the biological activity of 4-cyanophenyl cyclohexyl ketone is limited, but compounds with similar structures often exhibit various pharmacological effects. The presence of the cyanophenyl group suggests potential interactions with biological targets, possibly influencing neuropharmacological activity or serving as a precursor for drug development. Further studies are needed to elucidate its specific biological properties and mechanisms of action.
Several synthetic routes have been proposed for the preparation of 4-cyanophenyl cyclohexyl ketone. Common methods include:
These methods highlight the versatility in synthesizing this compound, allowing for modifications based on availability and desired purity.
4-Cyanophenyl cyclohexyl ketone has potential applications in various fields:
The versatility of this compound suggests that it could play a significant role in both research and practical applications.
Interaction studies involving 4-cyanophenyl cyclohexyl ketone are essential for understanding its behavior in biological systems. Investigating its binding affinity to various receptors or enzymes could provide insights into its potential therapeutic uses. Additionally, studying its interactions with other chemical species may reveal synergistic effects or possible side reactions that could influence its efficacy and safety profile.
Several compounds share structural similarities with 4-cyanophenyl cyclohexyl ketone, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Methylphenyl cyclohexyl ketone | C₁₄H₁₈O | Contains a methyl group instead of a cyano group |
4-Fluorophenyl cyclohexyl ketone | C₁₄H₁₅FNO | Incorporates a fluorine atom, affecting reactivity |
3-Cyanophenyl cyclohexyl ketone | C₁₄H₁₅NO | Has the cyano group at the meta position |
The uniqueness of 4-cyanophenyl cyclohexyl ketone lies in its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds. The presence of the cyano group at the para position allows for unique reactivity patterns not observed in other analogs.